molecular formula C15H13ClN2 B11861917 (2-(4-Chlorophenyl)indolizin-1-YL)methanamine CAS No. 1017157-84-4

(2-(4-Chlorophenyl)indolizin-1-YL)methanamine

Katalognummer: B11861917
CAS-Nummer: 1017157-84-4
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: PPSMSQXFXUGANW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Chlorophenyl)indolizin-1-YL)methanamine is an organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system. This particular compound features a chlorophenyl group attached to the indolizine core, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)indolizin-1-YL)methanamine typically involves the formation of the indolizine core followed by the introduction of the chlorophenyl group. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives. Another approach is the Scholtz reaction, which uses pyrrole derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal-catalyzed reactions and oxidative coupling methods to achieve the desired substitution patterns .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Chlorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-(4-Chlorophenyl)indolizin-1-YL)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-(4-Chlorophenyl)indolizin-1-YL)methanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(4-Chlorophenyl)indolizin-1-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential for various applications compared to other indolizine derivatives .

Eigenschaften

CAS-Nummer

1017157-84-4

Molekularformel

C15H13ClN2

Molekulargewicht

256.73 g/mol

IUPAC-Name

[2-(4-chlorophenyl)indolizin-1-yl]methanamine

InChI

InChI=1S/C15H13ClN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2

InChI-Schlüssel

PPSMSQXFXUGANW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.